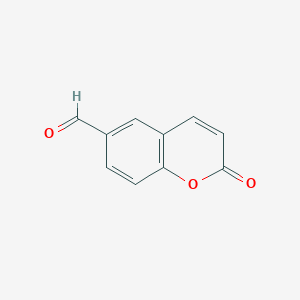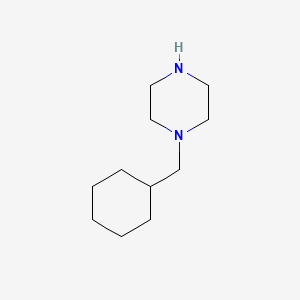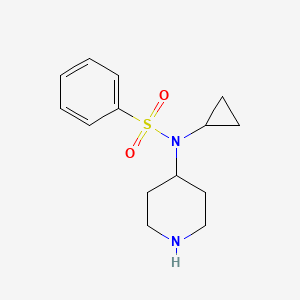![molecular formula C11H10N2O B1349404 6-Methoxy-[2,2']bipyridinyl CAS No. 54015-96-2](/img/structure/B1349404.png)
6-Methoxy-[2,2']bipyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-[2,2’]bipyridinyl is an organic compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a ligand for greener oxidation of alcohols under aerobic conditions .
Synthesis Analysis
A new series of 6-methoxy-2-arylquinoline analogues was designed and synthesized as P-glycoprotein (P-gp) inhibitors using quinine and flavones as the lead compounds . The ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 6-Methoxy-[2,2’]bipyridinyl can be analyzed using methods such as single-crystal XRD intensity data . Ground state energies and zero point corrected energies can also be used for vibrational analysis .Chemical Reactions Analysis
6-Methoxy-[2,2’]bipyridinyl is used as a ligand in chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-[2,2’]bipyridinyl is 186.21 g/mol. It has a topological polar surface area of 35 Ų .Scientific Research Applications
Methods of Application: The compound is synthesized through reactions such as Krohnke’s reaction, involving ammonium acetate in refluxing acetic acid .
Results: The synthesized compounds have been supported by analytical and spectral data, showing effectiveness as antimicrobial agents .
Methods of Application: The ligand is used in coordination chemistry to study the bonding and electrochemistry of metal complexes .
Results: These complexes have distinctive optical properties and are of interest for analysis in biological systems .
Methods of Application: Derivatives like 3,4’-Bipyridine are used for short-term treatment of congestive heart failure, acting as phosphodiesterase inhibitors .
Results: These derivatives exert positive inotropy and cause vasodilation, although with noted side effects like thrombocytopenia .
Methods of Application: It is used in the synthesis of bipyridine derivatives through methods like Suzuki and Stille coupling .
Results: The advancements in synthesis methods have led to more efficient production of materials with applications in electronics and photonics .
Methods of Application: The synthesis involves catalyzed cross-coupling reactions of halopyridines to produce compounds like diquat and paraquat .
Results: These substances are redox-active and can interrupt biological electron transfer processes, making them effective as herbicides .
Methods of Application: It is used as a chelating agent in spectrometric analyses to study the thermodynamics and kinetics of metal ion complexation .
Results: The use of this compound has enhanced the accuracy and sensitivity of analytical methods, providing a deeper understanding of complexation reactions .
Methods of Application
Transition metal complexes of 6-Methoxy-[2,2’]bipyridinyl derivatives are synthesized and used as catalysts. The multidentate character of these ligands is crucial for complexation with various metals .
Results: These catalysts have shown significant activity in enantioselective chemical reactions, contributing to the field of organic synthesis .
Methods of Application: The photoactivation of these ligands has been studied, detecting transient heterocyclic quinone methides, which are reactive intermediates .
Results: This application is particularly relevant in the study of DNA structures and the development of new therapeutic agents .
Methods of Application: The compound’s coordination properties were explored, and its interactions with metals were characterized using the methods available at the time .
Results: This foundational work has led to a deeper understanding of bipyridine ligands and their role in the development of organometallic chemistry .
Methods of Application: Researchers use spectroscopic techniques like UV-Vis and fluorescence spectroscopy to investigate the compound’s excited-state dynamics .
Results: The studies reveal solvent-dependent photophysical behaviors, which are crucial for designing fluorescence-based sensors and devices .
Methods of Application: 6-Methoxy-[2,2’]bipyridinyl derivatives are incorporated into nanomaterials through chemical synthesis, leveraging their electronic properties .
Results: These nanomaterials exhibit unique electronic and optical properties, making them suitable for applications in electronics and photonics .
Methods of Application: The compound’s derivatives are synthesized and tested in vitro and in vivo for biological activity against various targets .
Results: Some derivatives have shown promise in preclinical studies, indicating potential for development into new drugs .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-6-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZKPCXIIAKKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-[2,2']bipyridinyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

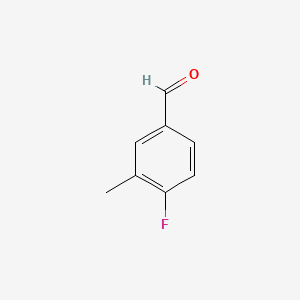
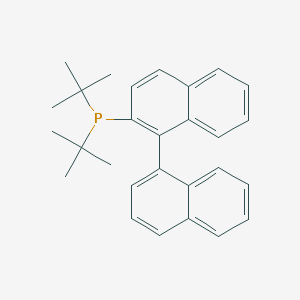
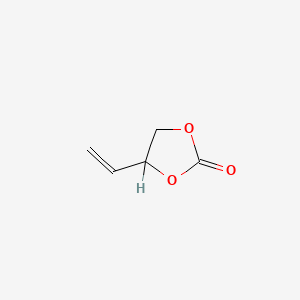
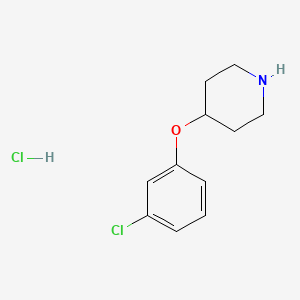

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)
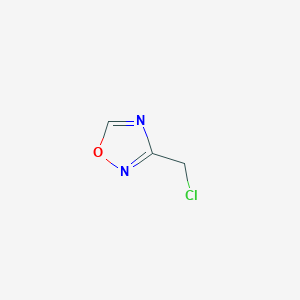
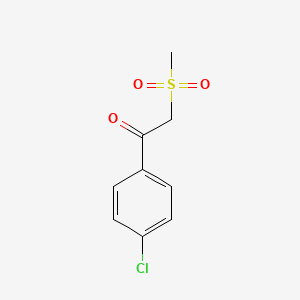
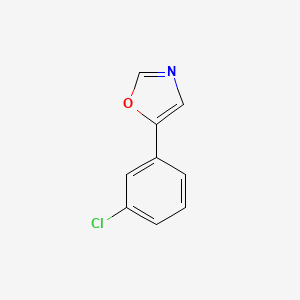
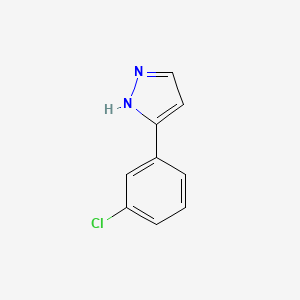
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)
